

# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ARRY-382 (PF-07265804)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ARRY-382

Cat. No.: B1574561

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ARRY-382**, also known as PF-07265804, is a potent and highly selective, orally administered small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase. [1] CSF-1R signaling is a critical pathway in the regulation, differentiation, and survival of macrophages and their precursors, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). [1] Within the tumor microenvironment, TAMs and MDSCs are key drivers of immune evasion, promoting tumor growth, angiogenesis, and metastasis while suppressing anti-tumor T-cell responses. [1][2] By inhibiting CSF-1R, **ARRY-382** aims to modulate the tumor microenvironment to be more favorable to anti-tumor immunity. Preclinical models have demonstrated that inhibition of CSF-1R with **ARRY-382** leads to a decrease in the number of tumor-infiltrating macrophages and reprograms them to enhance antigen presentation and support T-cell activation. [1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **ARRY-382** from both preclinical and clinical studies.

## Pharmacokinetics

### Clinical Pharmacokinetics

The pharmacokinetics of **ARRY-382** and its metabolites have been evaluated in patients with advanced solid tumors. The primary identified metabolites include an N-oxide metabolite

(AR00469099), an N-desmethyl metabolite (AR00469100), and a sulfate metabolite (AR00470870).[\[1\]](#)

In a Phase 1b/2 study (NCT02880371), where **ARRY-382** was administered in combination with pembrolizumab, pharmacokinetic parameters were assessed at various dose levels. The maximum tolerated dose (MTD) for the combination was determined to be 300 mg once daily (QD).[\[1\]](#)

Table 1: Clinical Pharmacokinetic Parameters of **ARRY-382**

| Parameter                     | Value      | Study Population               | Dosing Regimen                                  |
|-------------------------------|------------|--------------------------------|-------------------------------------------------|
| MTD (monotherapy)             | 400 mg QD  | Advanced or metastatic cancers | ARRY-382 monotherapy                            |
| MTD (in combination)          | 300 mg QD  | Advanced solid tumors          | ARRY-382 with pembrolizumab <a href="#">[1]</a> |
| Cmax (at MTD, monotherapy)    | 3.06 µg/mL | Advanced or metastatic cancers | 400 mg QD                                       |
| Ctrough (at MTD, monotherapy) | > 1 µg/mL  | Advanced or metastatic cancers | 400 mg QD                                       |

Note: More detailed quantitative data for AUC and Tmax from the combination study were collected but are not publicly available in a tabulated format.

## Experimental Protocols: Clinical Pharmacokinetic Analysis

Blood Sampling Schedule: Blood samples for the analysis of **ARRY-382** and its metabolites were collected at the following time points during the Phase 1b/2 study:

- Cycle 1 and 2, Day 1: Pre-dose, and at 1, 2, 4, and 8 hours post-dose.[\[1\]](#)
- Trough Samples: Pre-dose on Cycle 1 Day 15, and on Day 1 of Cycles 3 through 6.[\[1\]](#)

**Bioanalytical Method:** While a specific detailed protocol for the bioanalytical assay of **ARRY-382** is not publicly available, a general approach for the quantification of small molecule inhibitors like **ARRY-382** in plasma involves a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

**General LC-MS/MS Protocol Outline:**

- **Sample Preparation:** Plasma samples are typically subjected to protein precipitation using a solvent such as acetonitrile. An internal standard is added prior to precipitation to ensure accuracy.
- **Chromatographic Separation:** The supernatant after centrifugation is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is achieved on a C18 or similar reverse-phase column with a gradient mobile phase, often consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- **Mass Spectrometric Detection:** The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive or negative ionization mode, specific for the parent drug and its metabolites.

## Pharmacodynamics

The pharmacodynamic effects of **ARRY-382** have been assessed through various biomarkers to confirm target engagement and downstream biological effects.

## Clinical Pharmacodynamics

In clinical studies, **ARRY-382** has demonstrated significant modulation of CSF-1R pathway biomarkers.

Table 2: Clinical Pharmacodynamic Effects of **ARRY-382**

| Biomarker                                              | Effect                             | Dose Level      | Study Population                 |
|--------------------------------------------------------|------------------------------------|-----------------|----------------------------------|
| Serum CSF-1                                            | 4.5-fold mean increase             | Not specified   | Advanced solid tumors (Phase 1b) |
| Monocyte pERK                                          | > 80% mean reduction from baseline | ≥ 200 mg QD     | Advanced or metastatic cancers   |
| Circulating CD14dim/CD16+ Nonclassical Monocytes (NCM) | 96% mean decrease from baseline    | 400 mg QD (MTD) | Advanced or metastatic cancers   |
| Urinary NTX                                            | Reduction observed                 | ≥ 50 mg QD      | Advanced or metastatic cancers   |

## Experimental Protocols: Clinical Pharmacodynamic Assays

### CSF-1 Level Measurement:

- Sample Type: Blood samples were collected pre-dose and at treatment discontinuation to measure circulating CSF-1.[3]
- Methodology: Serum CSF-1 levels are typically quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

### Monocyte pERK Inhibition Assay (Ex Vivo):

- Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Monocytes are then purified from the PBMC fraction.
- CSF-1 Stimulation: Isolated monocytes are stimulated ex vivo with a known concentration of recombinant human CSF-1 to induce phosphorylation of ERK.

- **ARRY-382 Treatment:** The effect of **ARRY-382** is assessed by treating the monocytes with patient plasma containing the drug prior to CSF-1 stimulation.
- **pERK Detection:** The levels of phosphorylated ERK (pERK) are measured using a flow cytometry-based assay or a cell-based ELISA.

Circulating Nonclassical Monocyte (NCM) Enumeration:

- **Sample Type:** Whole blood.
- **Methodology:** NCMs are identified and quantified using multi-color flow cytometry. A typical antibody panel would include markers to identify monocytes (e.g., CD45, HLA-DR) and differentiate the nonclassical subset, which is characterized by low CD14 and high CD16 expression (CD14dimCD16+).

Urinary NTX Measurement:

- **Sample Type:** Urine.
- **Methodology:** Urinary N-telopeptide of type I collagen (NTX) is a marker of bone resorption. Its levels are measured using a competitive-inhibition ELISA.

## Signaling Pathways and Experimental Workflows

### CSF-1R Signaling Pathway

The binding of CSF-1 to CSF-1R on macrophages leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and differentiation. **ARRY-382** inhibits the kinase activity of CSF-1R, thereby blocking these downstream signals.



[Click to download full resolution via product page](#)

Caption: CSF-1R signaling pathway and the inhibitory action of **ARRY-382**.

# Experimental Workflow: Clinical Pharmacodynamic Analysis

The following diagram illustrates the general workflow for the pharmacodynamic assays performed in the clinical evaluation of **ARRY-382**.



[Click to download full resolution via product page](#)

Caption: Workflow for clinical pharmacodynamic sample collection and analysis.

## Conclusion

**ARRY-382** is a potent CSF-1R inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its mechanism of action in modulating the tumor microenvironment. Clinical studies have established a manageable safety profile and determined the recommended Phase 2 dose in combination with immunotherapy. The pharmacodynamic effects observed, including the significant reduction in circulating nonclassical monocytes and inhibition of ERK phosphorylation, provide evidence of target engagement and biological activity. Further investigation into the preclinical pharmacokinetics and more detailed reporting of clinical pharmacokinetic parameters would provide a more complete understanding of the disposition of **ARRY-382**. The experimental protocols and pathway diagrams provided in this guide offer a

foundational understanding for researchers and drug development professionals working with CSF-1R inhibitors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update to experimental and clinical aspects of tumor-associated macrophages in cancer development: hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-associated macrophages regulate tumorigenicity and anticancer drug responses of cancer stem/initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ARRY-382 (PF-07265804)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574561#pharmacokinetics-and-pharmacodynamics-of-arry-382>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)